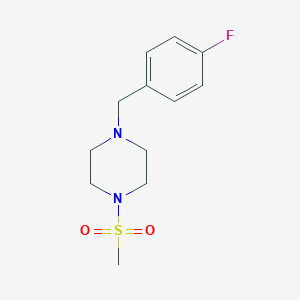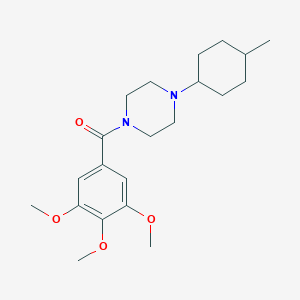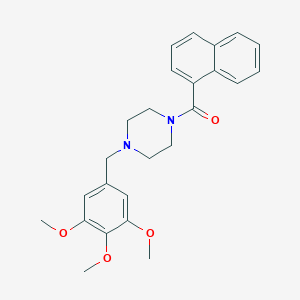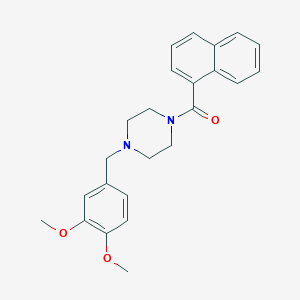
N-(2-chlorophenyl)-2-(dimethylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(dimethylamino)acetamide (CDA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.77 g/mol.
科学的研究の応用
N-(2-chlorophenyl)-2-(dimethylamino)acetamide has been studied for its potential therapeutic applications in various fields of medicine including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound has been shown to modulate the immune response and has potential as an immunomodulatory agent.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(dimethylamino)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells through the mitochondrial pathway. Additionally, this compound has been shown to modulate the activity of various signaling pathways including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T cell activation.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-2-(dimethylamino)acetamide in lab experiments is its high purity and stability. This compound is also easily synthesized and can be obtained in large quantities. One limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate safety precautions when handling this compound in lab experiments.
将来の方向性
There are several potential future directions for N-(2-chlorophenyl)-2-(dimethylamino)acetamide research. One area of interest is the development of this compound analogs with improved efficacy and safety profiles. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases such as autoimmune disorders and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields of medicine. Its synthesis method is well-established and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, future directions for research hold promise for the development of new therapeutic agents based on this compound.
合成法
N-(2-chlorophenyl)-2-(dimethylamino)acetamide can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with chloroacetyl chloride to form N-(2-chlorophenyl)acetamide. This intermediate is then reacted with dimethylamine in the presence of a base to produce this compound. The yield of this reaction is typically around 70% and the purity can be improved through recrystallization.
特性
分子式 |
C10H13ClN2O |
|---|---|
分子量 |
212.67 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3,(H,12,14) |
InChIキー |
CMHOWUYRPKANHW-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Cl |
正規SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol](/img/structure/B248501.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)

